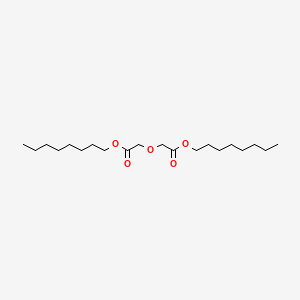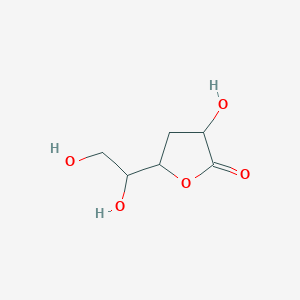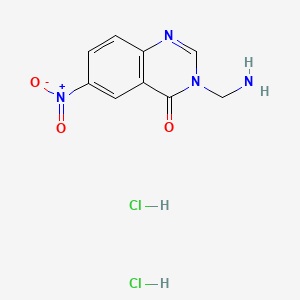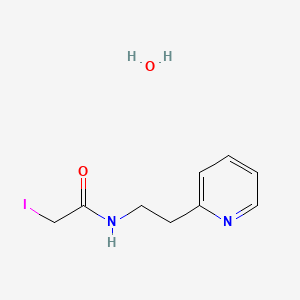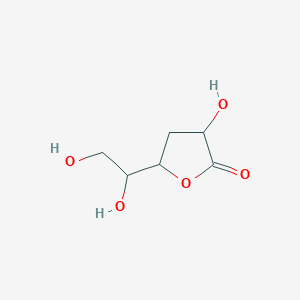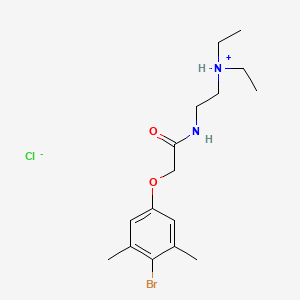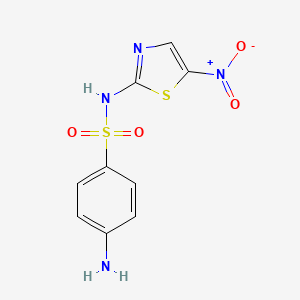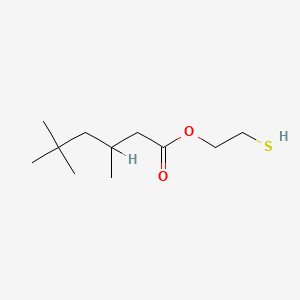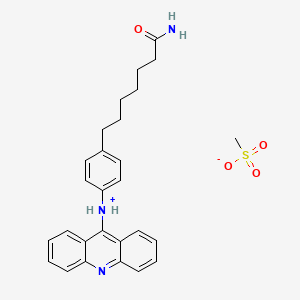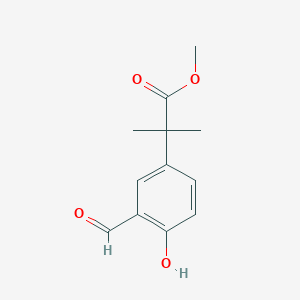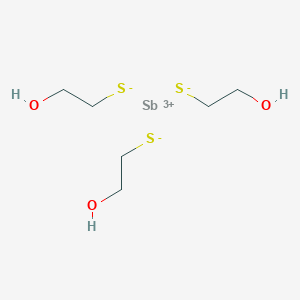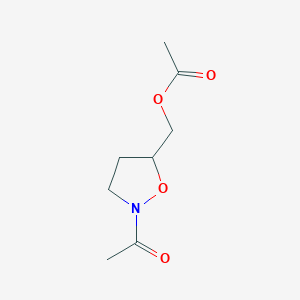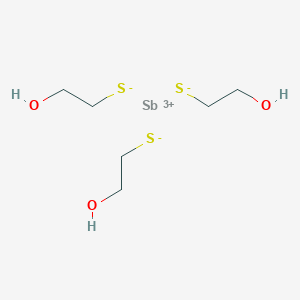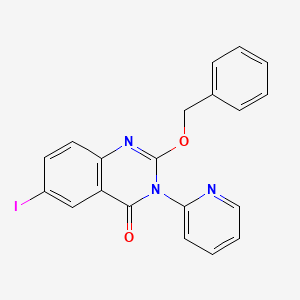
4(3H)-Quinazolinone, 6-iodo-2-(phenylmethoxy)-3-(2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 6-iodo-2-(phenylmethoxy)-3-(2-pyridinyl)- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-iodo-2-(phenylmethoxy)-3-(2-pyridinyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Iodination: Introduction of the iodine atom at the 6th position can be done using iodine or iodinating agents under controlled conditions.
Substitution with Phenylmethoxy and Pyridinyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate phenylmethoxy and pyridinyl derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylmethoxy group.
Reduction: Reduction reactions might target the quinazolinone core or the pyridinyl group.
Substitution: Various substitution reactions can occur, especially at the iodine position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents at the iodine position.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action would depend on the specific biological activity being studied. Generally, compounds like this might interact with specific enzymes or receptors in the body, leading to a biological response. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(3H)-Quinazolinone: The parent compound, known for its diverse biological activities.
6-Iodo-4(3H)-Quinazolinone: A simpler iodinated derivative.
2-(Phenylmethoxy)-4(3H)-Quinazolinone: A derivative with only the phenylmethoxy group.
Uniqueness
4(3H)-Quinazolinone, 6-iodo-2-(phenylmethoxy)-3-(2-pyridinyl)- is unique due to the combination of substituents, which may confer specific biological activities or chemical reactivity not seen in simpler derivatives.
Eigenschaften
CAS-Nummer |
85178-76-3 |
|---|---|
Molekularformel |
C20H14IN3O2 |
Molekulargewicht |
455.2 g/mol |
IUPAC-Name |
6-iodo-2-phenylmethoxy-3-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C20H14IN3O2/c21-15-9-10-17-16(12-15)19(25)24(18-8-4-5-11-22-18)20(23-17)26-13-14-6-2-1-3-7-14/h1-12H,13H2 |
InChI-Schlüssel |
JAHHEVSDWGYXPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]-](/img/structure/B13776467.png)
